

Technical Guide: Spectroscopic Profiling of (2Z)-2-Amino-2-(hydroxyimino)-N- methylacetamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
CAS No.:	25475-12-1
Cat. No.:	B041922

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Executive Summary & Compound Identity

(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide (also known as N-methyl-2-(hydroxyimino)glycinamide) is a functionalized amidoxime derivative. It serves as a pivotal "building block" in heterocyclic chemistry, particularly for the construction of the 1,2,4-oxadiazole core found in various bioactive pharmacophores.

Characterization of this molecule presents unique challenges due to the presence of multiple exchangeable protons (oxime -OH, amide -NH, amine -NH₂) and the potential for E/Z isomerization. The (2Z) configuration is generally thermodynamically favored due to intramolecular hydrogen bonding between the oxime hydroxyl and the amine lone pair or amide carbonyl.

Chemical Identity Table

Property	Detail
IUPAC Name	(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
CAS Registry Number	25475-12-1
Molecular Formula	
Molecular Weight	117.11 g/mol
Monoisotopic Mass	117.0538
Solubility Profile	High: DMSO, Methanol, Water; Low: Chloroform, Hexanes

Mass Spectrometry (MS) Analysis

Technique: Electrospray Ionization (ESI) in Positive Mode (+).

Mass spectrometry is the primary method for rapid structural confirmation. The molecule ionizes readily due to the basic amino group and the amide nitrogen.

Primary Ionization Events

- $[M+H]^+$ Peak: Observed at m/z 118.1. This is the base peak in mild ESI conditions.
- $[M+Na]^+$ Adduct: Frequently observed at m/z 140.1 in sodium-rich solvents (e.g., glass storage).
- $[2M+H]^+$ Dimer: A cluster peak at m/z 235.2 may appear at high concentrations.

Fragmentation Pathway (MS/MS)

Fragmentation of the $[M+H]^+$ ion (m/z 118) typically follows a predictable pathway driven by the loss of small stable molecules (water, ammonia, methylamine).

- Loss of OH (m/z 101): Cleavage of the weak N-O bond in the oxime.
- Loss of

(m/z 101): Deamination from the primary amine.

- Loss of

(m/z 100): Dehydration, often leading to a nitrile intermediate.

- Loss of

(m/z 87): Cleavage of the amide bond, releasing methylamine.

Visualization: Fragmentation Logic

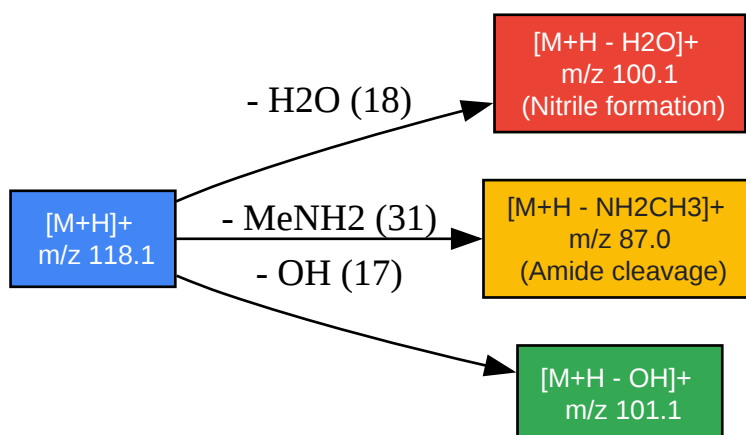


Figure 1: Predicted ESI(+) MS Fragmentation Pathway for C₃H₇N₃O₂

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Figure 1: The fragmentation logic highlights the lability of the amide and oxime functionalities under collision-induced dissociation (CID).

Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Attenuated Total Reflectance).

The IR spectrum of **(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide** is dominated by hydrogen-bonded networks involving the amide, amine, and oxime groups.

Key Diagnostic Bands

Frequency ()	Intensity	Assignment	Mechanistic Insight
3400 – 3100	Strong, Broad	,	Overlapping stretches of the oxime -OH and amide/amine -NH. Broadening indicates extensive H-bonding.
1660 – 1680	Strong		Amide I band. Characteristic of secondary amides.
1630 – 1640	Medium		Oxime C=N stretch. Distinct from the amide carbonyl; confirms the oxime functionality.
1530 – 1560	Medium		Amide II band. N-H bending coupled with C-N stretching.
930 – 960	Medium		Characteristic N-O single bond stretch of the oxime group.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is the mandatory solvent.

- Reasoning: The compound is polar and contains labile protons (-OH, -NH, -NH₂). Chloroform () will likely result in poor solubility and broad, undetectable exchangeable proton signals. DMSO-d6 stabilizes these protons via H-bonding, allowing for sharp integration.

NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (

) are relative to TMS (0 ppm). Values are representative of high-purity samples.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
10.0 – 10.5	Singlet (Broad)	1H	=N-OH	The oxime hydroxyl proton. Highly deshielded and exchangeable. Its presence confirms the oxime structure.
7.8 – 8.2	Quartet (Broad)	1H	-NH-CH ₃	Amide proton. Splits into a quartet due to coupling with the adjacent methyl group (Hz).
5.6 – 6.0	Singlet (Broad)	2H	-NH ₂	Primary amino group protons. Broad due to quadrupole relaxation of nitrogen and solvent exchange.
2.6 – 2.7	Doublet	3H	-CH ₃	N-methyl group. Coupled to the amide NH (Hz).

Interpretation of Z-Configuration: In the (2Z) isomer, the oxime -OH is often syn to the amino group (-NH₂). This proximity can lead to a slight downfield shift of the amine protons compared to the (2E) isomer due to the anisotropic effect of the oxime oxygen.

NMR Data (100 MHz, DMSO-d₆)

Shift (ppm)	Type	Assignment	Notes
163.0 – 165.0	Quaternary (C)	C=O	Amide carbonyl carbon. Most deshielded signal.
150.0 – 153.0	Quaternary (C)	C=N	Oxime carbon. Distinctive for amidoximes (core).
25.5 – 26.5	Primary ()	-CH ₃	N-methyl carbon.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without water interference.

- Mass: Weigh 5–10 mg of the solid compound into a clean vial.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
 - Critical Step: Use an ampoule or freshly opened bottle to minimize water content. Water in DMSO appears at ~3.33 ppm and can obscure the methyl signal or broaden exchangeable protons.
- Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

- Acquisition: Run at 298 K. Set relaxation delay () to >2 seconds to ensure accurate integration of the ratio between the methyl group and the exchangeable protons.

Protocol B: Synthesis Workflow (Context)

The compound is typically synthesized via the ammonolysis of a nitroisoxazolone precursor. Understanding this pathway aids in identifying impurities (e.g., residual starting material).



Figure 2: Synthetic Origin via Ammonolysis of Nitroisoxazolone

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Figure 2: The synthesis involves the nucleophilic attack of ammonia on the isoxazolone ring, leading to ring opening and the formation of the target amidoxime.

References

- Nishiwaki, N., et al. "Facile Synthesis of 3-Carbamoyl-1,2,4-Oxadiazoles." *Thieme Connect, Synlett*.
- PubChem Database. "Compound Summary: (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide" (Structural analog for spectral comparison).
- Mancilla, T., et al. "Synthesis and characterization of new 2-(alkylamino)acetamides." *Arkivoc*, 2003.
- Chemical Book. "CAS 25475-12-1 Product Entry." (Confirms CAS identity).
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